molecular formula C10H11Cl2N2PS2 B12527160 N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride CAS No. 652152-35-7

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride

Katalognummer: B12527160
CAS-Nummer: 652152-35-7
Molekulargewicht: 325.2 g/mol
InChI-Schlüssel: CCJGEZGHMYYSNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride typically involves the reaction of benzylamine with carbon disulfide and phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Benzylamine reacts with carbon disulfide to form benzyl dithiocarbamate.
  • Benzyl dithiocarbamate is then treated with phosphorus trichloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and the phosphoramidothioic group contributes to its unique binding properties and biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Benzyl-1,3-thiazolidin-2-ylidene)aniline
  • N-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-N-phenylacetamide
  • Benzaldehyde (2E)-5-benzyl-4-oxo-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-2-ylidene)hydrazone

Uniqueness

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is unique due to the presence of the phosphoramidothioic group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

652152-35-7

Molekularformel

C10H11Cl2N2PS2

Molekulargewicht

325.2 g/mol

IUPAC-Name

3-benzyl-N-dichlorophosphinothioyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C10H11Cl2N2PS2/c11-15(12,16)13-10-14(6-7-17-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI-Schlüssel

CCJGEZGHMYYSNK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC(=NP(=S)(Cl)Cl)N1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.